

comparative analysis of MRT199665's apoptotic induction

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Compound of Interest

Compound Name: MRT199665

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Comparative Analysis of MRT199665-Induced Apoptosis

This guide provides a comparative analysis of the apoptotic induction capabilities of **MRT199665**, a potent kinase inhibitor. The document details its mechanism of action, compares its efficacy with alternative apoptotic inducers, and provides standardized experimental protocols for researchers in oncology and drug development.

Introduction to MRT199665

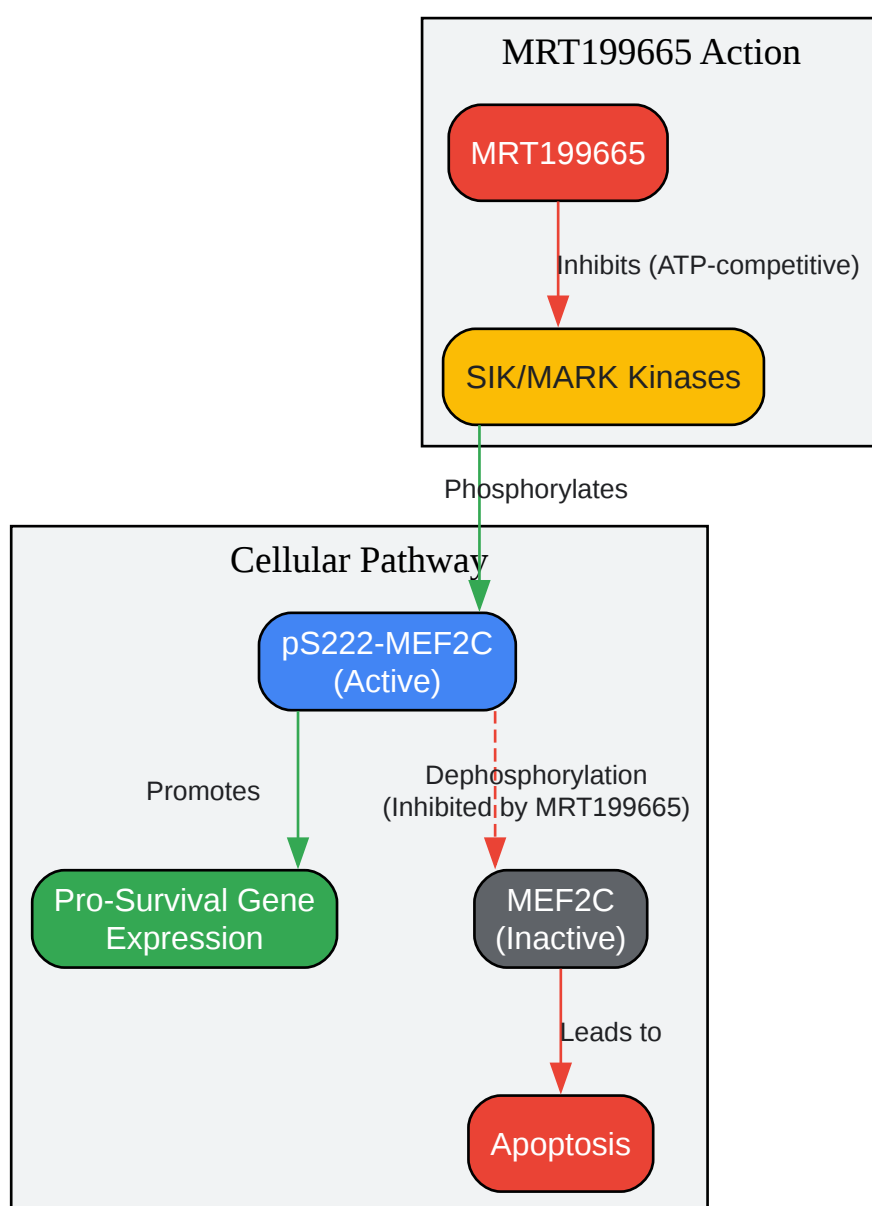
MRT199665 is a potent, ATP-competitive inhibitor targeting the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases.[1][2][3] It has demonstrated significant efficacy in inducing apoptosis, particularly in human acute myeloid leukemia (AML) cells that are activated by the transcription factor MEF2C.[1][2] Its primary mechanism in this context involves the inhibition of MEF2C phosphorylation, a critical step for the survival and proliferation of these cancer cells.[3]

Mechanism of Action: SIK Inhibition and MEF2C Deactivation

MRT199665 exerts its pro-apoptotic effects by inhibiting specific kinases that lead to the deactivation of the MEF2C transcription factor. In MEF2C-activated AML, SIK and MARK

kinases phosphorylate MEF2C at the Serine 222 residue (pS222 MEF2C). This phosphorylation is crucial for its pro-survival gene expression program.

Treatment with **MRT199665** blocks this phosphorylation event.[3] This leads to a dose-dependent reduction in both total and phosphorylated MEF2C levels, ultimately disrupting the survival signaling and triggering the intrinsic apoptotic pathway.[1][3] Human AML cell lines with this endogenous MEF2C phosphorylation are significantly more sensitive to **MRT199665** than cell lines that lack MEF2C activation.[1]



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Caption: MRT199665 inhibits SIK/MARK, preventing MEF2C phosphorylation and inducing apoptosis.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of MRT199665

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **MRT199665** against its primary kinase targets.

Kinase Family	Target Kinase	IC50 (nM)
MARK	MARK1	2
MARK2	2	110
MARK3	3	
MARK4	2	
SIK	SIK1	
SIK2	12	43
SIK3	43	
AMPK	AMPKα1	10
AMPKα2	10	

Data sourced from
MedChemExpress and other
research articles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Comparative Efficacy of MRT199665 in AML Cell Lines

This table illustrates the differential sensitivity of AML cell lines to **MRT199665** based on their MEF2C activation status.

Cell Line Category	Example Cell Lines	Mean IC50 (nM)
MEF2C-Phosphorylated	OCI-AML2, MV4-11, MOLM-13, Kasumi-1	26 ± 13
Lacking MEF2C	NB-4, HEL, HL-60, U937	990 ± 29

Data shows that cell lines with active MEF2C are significantly more sensitive to MRT199665.

[1]

Comparative Analysis with Alternative Apoptosis Inducers

A direct experimental comparison of **MRT199665** with other apoptosis inducers is not extensively documented in the literature. However, a comparative analysis can be drawn based on their distinct mechanisms of action.

Other SIK Inhibitors

MRT199665 belongs to a class of compounds targeting Salt-Inducible Kinases. Several other SIK inhibitors exist with varying selectivity and potency.

Table 3: Comparison of Various SIK Inhibitors

Compound	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Notes
MRT199665	110	12	43	Potent pan-MARK/SIK/AMPK inhibitor.[4]
HG-9-91-01	0.92	6.6	9.6	Highly selective pan-SIK inhibitor.[4]
ARN-3236	21.63	<1	6.63	Selective SIK2 inhibitor.[2][4]
YKL-06-062	2.12	1.40	2.86	Second-generation pan-SIK inhibitor.[2][4]

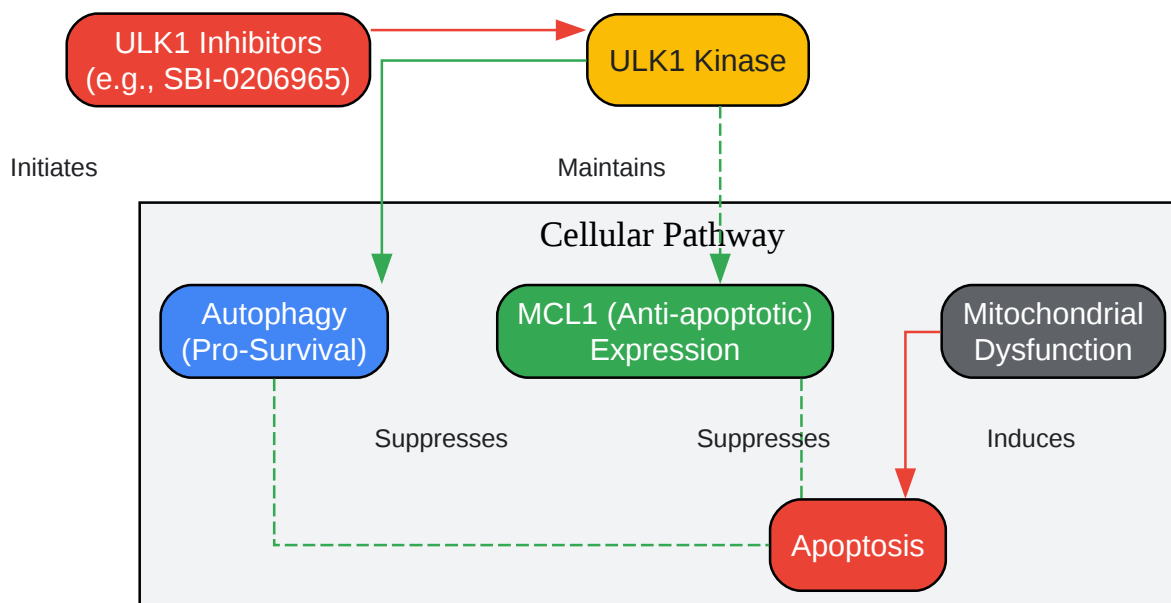
This comparison highlights that while **MRT199665** is potent, other compounds like HG-9-91-01 and YKL-06-062 show greater potency and selectivity specifically for the SIK family. The broader kinase profile of **MRT199665** (inhibiting MARK and AMPK) may contribute to its specific biological effects and potential off-target activities.

ULK1 Inhibitors (e.g., SBI-0206965, MRT 68921)

ULK1 (Unc-51 like autophagy activating kinase 1) is a critical initiator of autophagy, a cellular self-preservation mechanism. In some cancers, including certain types of AML, autophagy acts as a pro-survival pathway.[5][6] Inhibiting ULK1 can block this survival mechanism and induce apoptosis. This represents a different therapeutic strategy compared to the direct signaling pathway inhibition by **MRT199665**.

- Mechanism: ULK1 inhibitors like SBI-0206965 trigger apoptosis by blocking the autophagy initiation complex.[7][8] This leads to the downregulation of anti-apoptotic proteins like MCL1, impairs mitochondrial function, and can increase reactive oxygen species (ROS), ultimately causing DNA damage and cell death.[6]
- Relevance: In FLT3-ITD mutated AML, ULK1 expression is high, and its inhibition potently induces apoptosis via the caspase pathway.[5] For example, treatment of MV4;11 cells with

2.5 μ M MRT 68921 for 48 hours resulted in $64.73 \pm 4.31\%$ of the cell population losing mitochondrial membrane potential, a key indicator of apoptosis.[5]



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Caption: ULK1 inhibitors block pro-survival autophagy, leading to apoptosis.

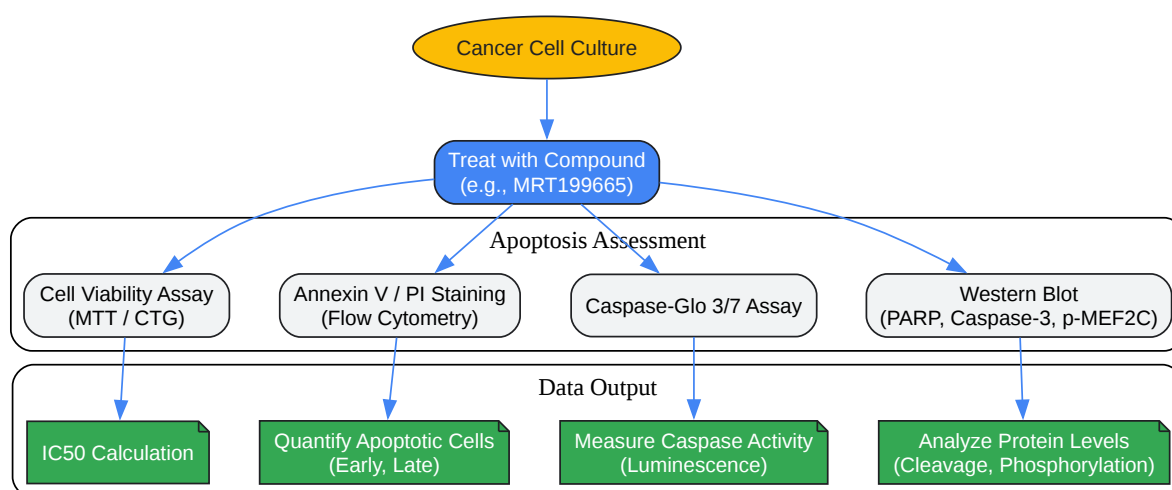
DNA Damaging Agents (e.g., Cisplatin)

This class represents traditional chemotherapy. These agents induce apoptosis by causing extensive DNA damage that overwhelms cellular repair mechanisms.[9][10]

- Mechanism: DNA damage activates sensor kinases (ATM, ATR), which in turn trigger cell cycle arrest and apoptosis.[9] A key pathway involves the upregulation of the pro-apoptotic BH3-only protein Noxa, which binds to and promotes the degradation of the anti-apoptotic protein MCL-1, tipping the balance towards cell death.[10][11]
- Synergy: **MRT199665** has been shown to sensitize MEF2C-activated AML cells to the DNA damaging agent cytarabine, suggesting a potential for combination therapy.[3]

Experimental Protocols & Workflow

Accurate assessment of apoptosis requires standardized and robust methodologies. Below are detailed protocols for key experiments.



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Caption: Standard experimental workflow for evaluating compound-induced apoptosis.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **MRT199665** (and comparator compounds) in culture medium. Add 100 μ L of the diluted compounds to the respective wells (creating a final volume of 200 μ L). Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

- **Cell Treatment:** Seed 1×10^6 cells in a 6-well plate and treat with the desired concentration of the compound (e.g., IC₅₀ concentration of **MRT199665**) for a specified time (e.g., 24, 48 hours).
- **Cell Harvesting:** Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
- **Staining:** Resuspend the cells in 100 μ L of 1X Annexin-binding buffer. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) solution.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Analysis:** Add 400 μ L of 1X Annexin-binding buffer to each sample. Analyze immediately using a flow cytometer.
 - Live cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blotting for Apoptotic Markers

- Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-pMEF2C, anti-total MEF2C, anti-β-actin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to a loading control (e.g., β-actin).

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